molecular formula C13H19N3O2 B2631295 5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2199765-17-6

5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2631295
CAS No.: 2199765-17-6
M. Wt: 249.314
InChI Key: BZKZSRVHLTVFOI-UHFFFAOYSA-N
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Description

“5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . The compound also contains an imidazole ring, which is known for its broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, cyanoacetohydrazides are often used as precursors in reactions leading to the construction of heterocycles . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Molecular Structure Analysis

The molecular structure of this compound likely includes a piperidine ring and an imidazole ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines

    : Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a similar compound, was synthesized for the development of novel pyrimidine derivatives with potential applications in various fields including pharmaceuticals (Paronikyan et al., 2016).

  • Enaminones in Heterocyclic Syntheses : The compound was used in the synthesis of 2,3-dihydropyridazine-4-carboxylic acids, demonstrating its utility as a building block in the creation of heterocyclic compounds with potential applications in materials science and pharmacology (Alnajjar et al., 2008).

Biological Activities

  • Anticonvulsant Activity : Derivatives of the compound, such as 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, were synthesized and tested for anticonvulsant activity. Several compounds showed effectiveness in seizure models, highlighting the potential of these derivatives in developing new treatments for epilepsy (Kamiński et al., 2011).

  • Antimicrobial and Antifungal Activities : Various derivatives of the compound exhibited promising antimicrobial and antifungal activities, suggesting their potential use in the development of new antibacterial and antifungal agents (Rajkumar et al., 2014).

Miscellaneous Applications

  • Solid-State Structure and Cardioactivity : The study of the solid-state structure of related dihydropyridine derivatives provided insights into their bioactivity, such as vasodilatory effects, which could be valuable in the design of cardiovascular drugs (McKenna et al., 1988).

  • Reactivity Studies : Research on the reactivity of similar compounds, like 6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde with amino-6-oxopyridine-3-carboxylate derivatives, provided valuable information for the synthesis of novel organic compounds with potential industrial and pharmaceutical applications (El‐Shaaer et al., 2014).

Properties

IUPAC Name

5,6-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-8-12(17)16(14-11(10)2)9-13(18)15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKZSRVHLTVFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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